

Spectroscopic Profile of 1-(2-Chloro-4-nitrophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Chloro-4-nitrophenyl)piperazine

Cat. No.: B040364

[Get Quote](#)

Introduction

1-(2-Chloro-4-nitrophenyl)piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a chloro and a nitro group on the phenyl ring attached to a piperazine moiety, makes it a versatile scaffold for the synthesis of a wide range of biologically active compounds.[1][2] Accurate characterization of this intermediate is paramount for ensuring the identity, purity, and quality of downstream products. This technical guide provides an in-depth analysis of the spectroscopic data for **1-(2-Chloro-4-nitrophenyl)piperazine** (CAS No: 114878-60-3), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for researchers and scientists engaged in the synthesis and application of this compound.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecular structure is essential for the interpretation of its spectroscopic data.

- Molecular Formula: $C_{10}H_{12}ClN_3O_2$ [3][4][5]
- Molecular Weight: 241.68 g/mol [3][4]

- Appearance: Solid[3]
- Melting Point: 105 to 106°C[3]

The diagram below illustrates the chemical structure of **1-(2-Chloro-4-nitrophenyl)piperazine** with atom numbering for NMR assignments.

Caption: Molecular structure of **1-(2-Chloro-4-nitrophenyl)piperazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1-(2-Chloro-4-nitrophenyl)piperazine** in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.

^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.1-8.2	d	1H	Ar-H (H-3)
~7.9-8.0	dd	1H	Ar-H (H-5)
~7.1-7.2	d	1H	Ar-H (H-6)
~3.2-3.4	t	4H	Piperazine (-CH ₂ -N-Ar)
~3.0-3.2	t	4H	Piperazine (-CH ₂ -NH)
~2.0-2.5	s (broad)	1H	Piperazine (-NH)

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Interpretation of ¹H NMR Spectrum

The proton NMR spectrum of **1-(2-Chloro-4-nitrophenyl)piperazine** is expected to show distinct signals corresponding to the aromatic and piperazine protons.

- Aromatic Region:** The three protons on the substituted phenyl ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group (H-3) is expected to be the most deshielded, appearing as a doublet. The proton meta to the nitro group and ortho to the chlorine (H-5) will likely appear as a doublet of doublets, and the proton ortho to the piperazine nitrogen (H-6) as a doublet.
- Piperazine Region:** The eight protons of the piperazine ring will resonate in the upfield region. The four protons on the carbons adjacent to the aromatic ring (C2' and C6') are expected to be slightly more deshielded than the four protons on the carbons adjacent to the secondary amine (C3' and C5'). These will likely appear as triplets due to coupling with the adjacent CH₂ groups. The proton on the secondary amine (N4'-H) will appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with D₂O.

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~150-155	Ar-C (C-2)
~145-150	Ar-C (C-4)
~125-130	Ar-C (C-6)
~120-125	Ar-C (C-5)
~115-120	Ar-C (C-3)
~110-115	Ar-C (C-1)
~50-55	Piperazine (-CH ₂ -N-Ar)
~45-50	Piperazine (-CH ₂ -NH)

Note: The chemical shifts are approximate and based on typical values for similar structures.

Interpretation of ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum will show six signals for the aromatic carbons and two signals for the piperazine carbons.

- Aromatic Carbons:** The carbon attached to the electron-withdrawing nitro group (C-4) and the carbon attached to the nitrogen of the piperazine ring (C-2) will be significantly deshielded. The carbon bearing the chlorine atom (C-1) will also be downfield. The remaining aromatic carbons will appear at relatively higher fields.
- Piperazine Carbons:** The two sets of equivalent methylene carbons in the piperazine ring will give rise to two distinct signals. The carbons closer to the aromatic ring (C_{2'} and C_{6'}) are expected to be at a slightly lower field than the carbons adjacent to the secondary amine (C_{3'} and C_{5'}).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a suitable solvent on a salt plate.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over the range of 4000-400 cm^{-1} .

IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3300-3400	Medium	N-H stretch (piperazine)
~3000-3100	Medium	Aromatic C-H stretch
~2800-3000	Medium	Aliphatic C-H stretch (piperazine)
~1580-1620	Strong	Aromatic C=C stretch
~1500-1550	Strong	Asymmetric NO_2 stretch
~1330-1370	Strong	Symmetric NO_2 stretch
~1200-1300	Strong	C-N stretch (aromatic amine)
~1100-1200	Medium	C-N stretch (aliphatic amine)
~700-800	Strong	C-Cl stretch

Interpretation of IR Spectrum

The IR spectrum provides key information about the functional groups present in **1-(2-Chloro-4-nitrophenyl)piperazine**.

- N-H Stretch: A medium intensity band in the region of 3300-3400 cm^{-1} is characteristic of the N-H stretching vibration of the secondary amine in the piperazine ring.
- C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm^{-1} , while aliphatic C-H stretches from the piperazine ring appear below 3000 cm^{-1} .

- **Nitro Group:** The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric ($\sim 1500\text{-}1550\text{ cm}^{-1}$) and symmetric ($\sim 1330\text{-}1370\text{ cm}^{-1}$) stretching vibrations.
- **Aromatic Ring:** The C=C stretching vibrations of the aromatic ring are typically observed in the $1580\text{-}1620\text{ cm}^{-1}$ region.
- **C-N and C-Cl Stretches:** The C-N stretching vibrations for both the aromatic and aliphatic amines will be present, as well as the characteristic C-Cl stretch at lower wavenumbers.

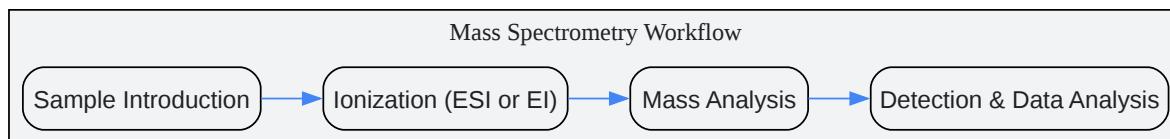
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
- **Ionization:** Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- **Mass Analysis:** Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectral Data (Predicted)


m/z	Ion
241/243	$[\text{M}]^+$ (Molecular ion)
242/244	$[\text{M}+\text{H}]^+$ (Protonated molecule)

Note: The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

Interpretation of Mass Spectrum

The mass spectrum will confirm the molecular weight of the compound.

- Molecular Ion: The molecular ion peak ($[M]^+$) will be observed at m/z 241, with a corresponding isotope peak at m/z 243 due to the presence of the ^{37}Cl isotope. The relative intensity of these peaks will be approximately 3:1.
- Protonated Molecule: In ESI-MS, the protonated molecule ($[M+\text{H}]^+$) will be observed at m/z 242 and 244.
- Fragmentation: Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring. The specific fragmentation pattern will depend on the ionization method used.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of **1-(2-Chloro-4-nitrophenyl)piperazine** using NMR, IR, and MS provides a detailed and self-validating characterization of its molecular structure. The data presented in this guide, including characteristic chemical shifts, vibrational frequencies, and mass-to-charge ratios, serves as a crucial reference for researchers in the fields of synthetic chemistry and drug discovery. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling the unambiguous identification and quality control of this important chemical intermediate.

References

- PubChem. **1-(2-chloro-4-nitrophenyl)piperazine**.

- ResearchGate. IR, 1H NMR, 13C NMR and X-ray structure determination of 1-(2?-chloro-4?-nitrophenylazo)-2,4-benzenediol.
- I. U. Khan, et al. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-((4-Chloro phenyl)phenyl methyl)- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
- F. Yilmaz, et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. asianpubs.org [asianpubs.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 1-(2-Chloro-4-nitrophenyl)piperazine AldrichCPR | Sigma-Aldrich [\[sigmaaldrich.com\]](http://sigmaaldrich.com)
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(2-Chloro-4-nitrophenyl)piperazine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040364#1-2-chloro-4-nitrophenyl-piperazine-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com